ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate
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Overview
Description
Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl carbamate group attached to the pyrazole ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary targets of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate are currently unknown. Pyrazole derivatives, which include this compound, are known to have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially leading to changes in cellular function
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
Given the diverse biological activities of pyrazole derivatives, this compound may have a variety of effects at the molecular and cellular level
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . Pyrazoles can act as both acids and bases, with the basic pyridine-like nitrogen having the ability to accept protons more readily . This property could potentially influence its interactions with other biomolecules.
Cellular Effects
Other pyrazole derivatives have been found to exhibit a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Pyrazole derivatives are known to undergo a variety of reactions, including free radical reactions and nucleophilic substitutions . These reactions could potentially influence the compound’s interactions with biomolecules and its overall mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate typically involves the reaction of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde: A precursor in the synthesis of ethyl N-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)carbamate.
Pyrazole: The parent compound with a simpler structure.
Indazole: A structurally related compound with similar biological activities.
Uniqueness
This compound is unique due to the presence of the ethyl carbamate group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl N-(5-methyl-1-phenylpyrazole-4-carbonyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-20-14(19)16-13(18)12-9-15-17(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXDGLYNJLGGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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